Methyl 3-nitrophenylglyoxylate

Description

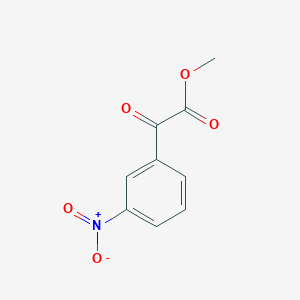

Methyl 3-nitrophenylglyoxylate is an aromatic glyoxylate ester characterized by a nitro group (-NO₂) at the para position of the phenyl ring and a methyl ester (-COOCH₃) functional group. This compound is structurally significant due to its dual reactivity: the electron-withdrawing nitro group enhances electrophilic substitution reactions, while the ester moiety enables participation in nucleophilic acyl substitutions. It is commonly utilized in organic synthesis, particularly in the preparation of heterocyclic compounds and as a precursor for pharmaceuticals or agrochemicals. Analytical characterization methods such as NMR, FTIR, and HPLC are critical for confirming its purity and structural integrity .

Properties

Molecular Formula |

C9H7NO5 |

|---|---|

Molecular Weight |

209.16 g/mol |

IUPAC Name |

methyl 2-(3-nitrophenyl)-2-oxoacetate |

InChI |

InChI=1S/C9H7NO5/c1-15-9(12)8(11)6-3-2-4-7(5-6)10(13)14/h2-5H,1H3 |

InChI Key |

LJXPOMFXKLJDLD-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(=O)C1=CC(=CC=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following sections compare Methyl 3-nitrophenylglyoxylate with analogous compounds, focusing on structural features, reactivity, and applications.

Substituent Effects: Nitro vs. Methoxy Groups

3-Methoxyphenylglyoxal Hydrate ():

This compound shares a phenylglyoxylate backbone but substitutes the nitro group with a methoxy (-OCH₃) group. The methoxy group is electron-donating, which reduces electrophilic reactivity compared to the nitro-substituted derivative. For example, in Friedel-Crafts alkylation, this compound reacts faster due to the nitro group’s electron-withdrawing nature, whereas the methoxy analog may exhibit lower yields in such reactions.- The nitro group here enhances hydrolytic stability compared to non-nitro analogs, a property shared with this compound. However, the carbamate group introduces distinct reactivity, such as increased susceptibility to enzymatic cleavage in biological systems.

Ester Group Comparisons

This compound’s ester functionality can be compared to other methyl esters in natural and synthetic contexts:

- Fatty Acid Methyl Esters (FAMEs) (): FAMEs like ethyl linolenate or methyl palmitate are structurally simpler, lacking aromatic nitro groups. Their applications focus on biodiesel production or lipid analysis, whereas this compound is specialized for synthetic chemistry due to its aromatic reactivity.

Diterpene Methyl Esters (): Compounds like sandaracopimaric acid methyl ester and torulosic acid methyl ester are derived from natural resins. Their bulky terpene backbones reduce solubility in polar solvents compared to this compound, which is more soluble in acetone or DMSO due to its planar aromatic structure.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.